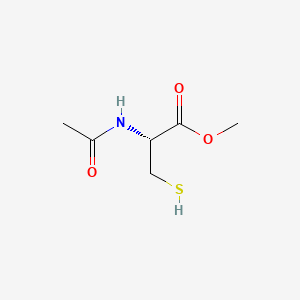
cis-1,3-Bis(aminométhyl)cyclohexane
Vue d'ensemble
Description
cis-1,3-Bis(aminomethyl)cyclohexane: is an organic compound with the molecular formula C8H18N2. It belongs to the subclass of cycloaliphatic amines and is primarily used as an epoxy resin curing agent . This compound is a colorless to almost colorless clear liquid at room temperature and is soluble in water .
Applications De Recherche Scientifique
cis-1,3-Bis(aminomethyl)cyclohexane has a wide range of applications in scientific research:
Mécanisme D'action
Mode of Action
The mode of action of cis-1,3-Bis(aminomethyl)cyclohexane is primarily through its role as a cross-linking agent . It can interact with other molecules, forming bridges that link them together. This cross-linking ability can lead to changes in the physical and chemical properties of the substances it interacts with .
Biochemical Pathways
cis-1,3-Bis(aminomethyl)cyclohexane is used in the formation of fiber-based membranes for the separation of CO2 . It can also be used in the synthesis of open-framework bimetallic phosphites for potential usage in molecular sieves and ion exchangers . .
Result of Action
The molecular and cellular effects of cis-1,3-Bis(aminomethyl)cyclohexane’s action are primarily related to its role as a cross-linking agent . By forming bridges between molecules, it can alter the structure and properties of the substances it interacts with.
Action Environment
The action, efficacy, and stability of cis-1,3-Bis(aminomethyl)cyclohexane can be influenced by various environmental factors. For instance, the efficiency of its cross-linking ability may be affected by factors such as temperature, pH, and the presence of other chemicals . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,3-Bis(aminomethyl)cyclohexane typically involves the hydrogenation of 1,3-bis(cyanomethyl)cyclohexane. This process is carried out under high pressure and temperature in the presence of a suitable catalyst such as Raney nickel .
Industrial Production Methods: In industrial settings, the production of cis-1,3-Bis(aminomethyl)cyclohexane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: cis-1,3-Bis(aminomethyl)cyclohexane can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Comparaison Avec Des Composés Similaires
- trans-1,3-Bis(aminomethyl)cyclohexane
- 1,2-Diaminocyclohexane
- 1,4-Diaminocyclohexane
- Isophoronediamine
- m-Xylylenediamine
Uniqueness: cis-1,3-Bis(aminomethyl)cyclohexane is unique due to its specific cis-configuration, which imparts distinct chemical and physical properties compared to its trans-isomer. This configuration affects its reactivity and interaction with other molecules, making it particularly suitable for certain applications such as epoxy resin curing and the formation of polyurea .
Propriétés
IUPAC Name |
[(1R,3S)-3-(aminomethyl)cyclohexyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-6,9-10H2/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBRROYTTDFLDX-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10340-00-8 | |
| Record name | cis-1,3-Bis(aminomethyl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R)-1-Benzyl-2-[4-(methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1277588.png)

![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride](/img/structure/B1277593.png)
![2-(3-Bromopropyl)-1H-benzo[d]imidazole](/img/structure/B1277602.png)





![2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide](/img/structure/B1277620.png)
![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B1277622.png)


